Butyro-betaine
Description
Key Chemical Properties:
The compound is classified as an amino acid betaine due to its zwitterionic nature and structural similarity to gamma-aminobutyric acid (GABA). Its biosynthesis and degradation pathways intersect with carnitine metabolism, making it a critical intermediate in lipid oxidation.
Historical Context of Discovery and Early Research
Gamma-butyrobetaine was first identified in the 1960s during investigations into carnitine biosynthesis. Early studies in rat liver homogenates revealed its role as the immediate precursor of L-carnitine. Key milestones include:
- 1970s : Christiansen and Bremer demonstrated active hepatic uptake of gamma-butyrobetaine, linking it to carnitine synthesis. Their work showed that isolated liver cells could accumulate gamma-butyrobetaine against a concentration gradient, dependent on ATP.
- 1978 : Broquist et al. developed a sensitive enzymatic assay for gamma-butyrobetaine quantification, revealing its tissue distribution in rats. This study reported concentrations of 4.6–12.3 nmol/g in organs like liver and heart.
- 1980s–1990s : The cloning of gamma-butyrobetaine dioxygenase (BBOX1) in humans and rats elucidated the final enzymatic step in carnitine production. Structural studies confirmed BBOX1’s dependence on Fe²⁺ and 2-oxoglutarate.
- 2010s : Microbial metabolism studies revealed gamma-butyrobetaine’s role in gut microbiota, particularly its conversion to trimethylamine (TMA) via anaerobic pathways.
Biological Significance in Eukaryotic and Prokaryotic Systems
Eukaryotic Systems:
In mammals, gamma-butyrobetaine serves as the direct precursor of L-carnitine , a molecule essential for mitochondrial fatty acid transport. Key processes include:
- Hepatic Uptake : Transported into hepatocytes via OCTN2 (SLC22A5) and GABA transporters (e.g., GAT2).
- Enzymatic Conversion : Hydroxylated by BBOX1 (EC 1.14.11.1) to form L-carnitine, a reaction requiring Fe²⁺, oxygen, and 2-oxoglutarate.
- Tissue Distribution : Highest BBOX1 activity occurs in kidneys, liver, and brain, correlating with carnitine demand.
Prokaryotic Systems:
Gamma-butyrobetaine participates in microbial energy metabolism and osmoprotection:
- Anaerobic Degradation : Gut microbes like Emergencia timonensis convert gamma-butyrobetaine to TMA via the gbu gene cluster, a pathway linked to cardiovascular disease.
- Osmoprotection : In Bacillus subtilis, gamma-butyrobetaine is imported via the OpuC transporter to counteract osmotic stress.
- Carbon Source : Certain Enterobacteriaceae species metabolize gamma-butyrobetaine to crotonyl-CoA, yielding butyrate and ATP.
Comparative Functional Roles:
| Function | Eukaryotes | Prokaryotes |
|---|---|---|
| Primary Role | Carnitine biosynthesis | TMA production, osmoprotection |
| Key Enzymes | BBOX1, OCTN2 | GbuABC (TMA lyase), OpuC transporter |
| Metabolic Output | Fatty acid oxidation | Atherogenic TMAO, butyrate |
| Regulatory Factors | Dietary carnitine intake, hormonal signals | Gut microbiota composition, redox conditions |
This dual role underscores gamma-butyrobetaine’s evolutionary conservation and adaptability across biological systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18NO+ |
|---|---|
Molecular Weight |
144.23 g/mol |
IUPAC Name |
trimethyl(2-oxopentyl)azanium |
InChI |
InChI=1S/C8H18NO/c1-5-6-8(10)7-9(2,3)4/h5-7H2,1-4H3/q+1 |
InChI Key |
NFIMAPQYTHEQEY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C[N+](C)(C)C |
Canonical SMILES |
CCCC(=O)C[N+](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Butyro-Betaine vs. Betaine (Glycine Betaine)
Key Differences :
This compound vs. Propio Betaine and Alanine Betaine
Propio betaine (PB) and alanine betaine (propiobetaine) are synthetic quaternary ammonium salts studied for their compensatory solute properties .
Functional Contrast :
- This compound is naturally occurring and tied to human physiology, while propio- and alanine betaines are primarily synthetic, with industrial or biochemical applications.
This compound vs. Carnitine
Interdependency :
This compound vs. Beta-Alanine
Beta-alanine (C₃H₇NO₂), a non-proteinogenic amino acid, differs structurally and functionally:
| Property | This compound | Beta-Alanine |
|---|---|---|
| Structure | Quaternary ammonium compound | Linear amino acid (3-aminopropanoic acid) |
| Function | Carnitine precursor | Precursor of carnosine (muscle buffer) |
| Health Role | Mitochondrial metabolism | Exercise performance enhancement |
Divergence :
- Beta-alanine lacks the trimethylammonium group, limiting its role to peptide synthesis rather than methyl donation or osmolyte activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
